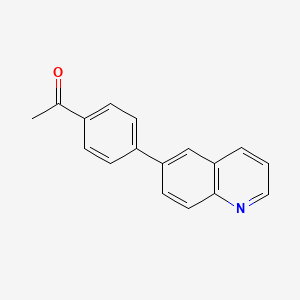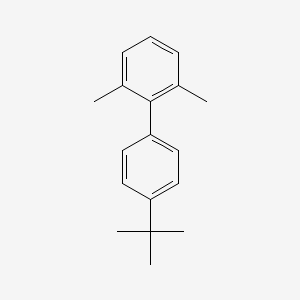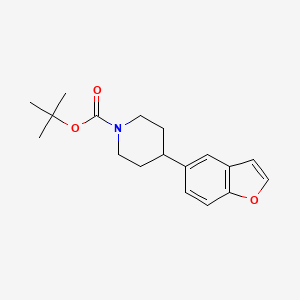
Dipotassium;quinolin-8-ol;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-ol typically involves the cyclization of o-aminophenol with glycerol in the presence of sulfuric acid. This reaction yields quinolin-8-ol, which can then be combined with dipotassium sulfate to form dipotassium;quinolin-8-ol;sulfate .
Industrial Production Methods
Industrial production of quinolin-8-ol derivatives often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The combination with dipotassium sulfate is typically achieved through a simple mixing process, followed by crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: Quinolin-8-ol can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert quinolin-8-ol to its corresponding amine derivatives.
Substitution: Halogenation, sulfonation, and nitration are common substitution reactions involving quinolin-8-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, sulfuric acid, and nitric acid are employed for halogenation, sulfonation, and nitration, respectively.
Major Products Formed
Oxidation: Quinolin-8-one
Reduction: Aminoquinoline derivatives
Substitution: Halogenated, sulfonated, and nitrated quinoline derivatives
科学的研究の応用
Chemistry
Quinolin-8-ol is widely used as a chelating agent for the determination of metal ions in analytical chemistry. Its ability to form stable complexes with various metal ions makes it valuable in quantitative analysis .
Biology
In biological research, quinolin-8-ol derivatives are used as fluorescent probes and sensors due to their photophysical properties. They are also studied for their antioxidant activity .
Medicine
Quinolin-8-ol and its derivatives have shown potential in medicinal chemistry, particularly as antimicrobial, anticancer, and antifungal agents. They are also being explored for their role in treating neurodegenerative diseases like Alzheimer’s .
Industry
In the industrial sector, quinolin-8-ol is used in the production of organic light-emitting diodes (OLEDs) and as a corrosion inhibitor .
作用機序
The mechanism of action of quinolin-8-ol involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. This chelation disrupts the normal function of these enzymes, leading to antimicrobial and anticancer effects. Additionally, quinolin-8-ol can act as a transcription inhibitor, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
Clioquinol: A halogenated derivative with enhanced antimicrobial activity.
Nitroxoline: A nitro-substituted derivative used as an antiprotozoal drug.
Uniqueness
Dipotassium;quinolin-8-ol;sulfate is unique due to its combination of quinolin-8-ol’s chelating properties with the solubility and stability provided by dipotassium sulfate. This makes it particularly useful in applications requiring both stability and metal ion chelation .
特性
分子式 |
C9H7K2NO5S |
|---|---|
分子量 |
319.42 g/mol |
IUPAC名 |
dipotassium;quinolin-8-ol;sulfate |
InChI |
InChI=1S/C9H7NO.2K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;1-5(2,3)4/h1-6,11H;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChIキー |
YNCMTKURLYZSQT-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120196.png)


![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B14120239.png)
![1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione](/img/structure/B14120244.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120252.png)


